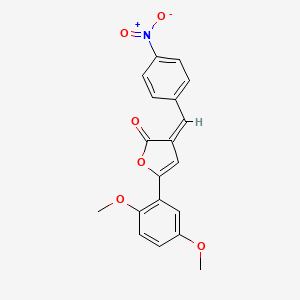![molecular formula C12H17NO5 B4978718 N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine](/img/structure/B4978718.png)
N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine, commonly known as EMD 57033, is a synthetic compound that belongs to the class of amino acids. It was first synthesized in 1997 and has since gained attention in the scientific community due to its potential therapeutic applications. EMD 57033 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of EMD 57033 is not fully understood, but it is thought to involve the modulation of several signaling pathways. EMD 57033 has been found to inhibit the activity of several enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
EMD 57033 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-oxidant properties, it has been shown to modulate the expression of several genes involved in cell proliferation and apoptosis. It has also been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EMD 57033 in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal models, even at high doses. However, one limitation of using EMD 57033 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on EMD 57033. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosing and administration regimen for EMD 57033 in cancer patients. Another area of interest is its potential as a neuroprotective agent. Studies have shown that EMD 57033 can protect against oxidative stress in neuronal cells, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of EMD 57033 involves a multistep process that begins with the reaction of 4-(ethoxycarbonyl)-2,5-dimethylfuran with paraformaldehyde to form the intermediate compound, 4-(formyl)-2,5-dimethylfuran. This intermediate is then reacted with glycine in the presence of a catalyst to produce EMD 57033.
Aplicaciones Científicas De Investigación
EMD 57033 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. In particular, EMD 57033 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress in neuronal cells.
Propiedades
IUPAC Name |
2-[(4-ethoxycarbonyl-2,5-dimethylfuran-3-yl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-4-17-12(16)11-8(3)18-7(2)9(11)5-13-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFJGVABUDLANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1CNCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(2-{[(3,9-dioxo-3H-pyrrolo[1,2-a]indol-2(9H)-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4978657.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)


amine oxalate](/img/structure/B4978691.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)
![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
![ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4978731.png)